molecular formula C10H15N5O9P2S B1239805 ADP, Beta S

ADP, Beta S

Cat. No.: B1239805
M. Wt: 443.27 g/mol
InChI Key: HCIKUKNAJRJFOW-UHFFFAOYSA-N
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Description

Adenosine 5’-O-(2-thiodiphosphate), commonly known as ADP, Beta S, is a synthetic organic compound. It is a modified form of adenosine diphosphate (ADP) where one of the oxygen atoms in the diphosphate group is replaced by a sulfur atom. This modification enhances the compound’s metabolic stability and makes it a useful tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

ADP, Beta S can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of adenosine with a thio-phosphate donor. The reaction conditions often require the presence of specific catalysts and controlled pH levels to ensure the correct incorporation of the sulfur atom into the diphosphate group .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

ADP, Beta S undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from reactions involving this compound include:

Scientific Research Applications

ADP, Beta S has a wide range of applications in scientific research:

Mechanism of Action

ADP, Beta S exerts its effects by interacting with specific molecular targets, primarily ADP-binding proteins and receptors. The sulfur modification enhances its binding affinity and metabolic stability, making it a potent modulator of ADP-responsive pathways. The compound can activate or inhibit these pathways depending on the context, influencing various cellular processes such as energy metabolism, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its sulfur modification, which provides increased metabolic stability and specific binding properties. This makes it particularly useful in research applications where enhanced stability and specificity are required. The sulfur atom also allows for unique labeling and detection methods, facilitating advanced biochemical studies .

Properties

Molecular Formula

C10H15N5O9P2S

Molecular Weight

443.27 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate

InChI

InChI=1S/C10H15N5O9P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27)

InChI Key

HCIKUKNAJRJFOW-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N

Synonyms

(32S)adenosine 5'-O-(2-thiodiphosphate)
5'-adenosine diphosphate beta-S
5'-ADPS
adenosine 5'-O-(2-thiodiphosphate)
adenosine 5'-O-(2-thiodiphosphate), trilithium salt
adenosine-5'-O-(2-thiodiphosphate)
ADP beta S
ADP beta-S
ADP-S
ADPbetaS
beta-thio-ADP

Origin of Product

United States

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